molecular formula C10H10ClNO B12335455 1H-Indole-6-methanol, alpha-(chloromethyl)-

1H-Indole-6-methanol, alpha-(chloromethyl)-

Cat. No.: B12335455
M. Wt: 195.64 g/mol
InChI Key: SYCLLTAOUSRRLV-UHFFFAOYSA-N
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Description

1H-Indole-6-methanol, alpha-(chloromethyl)- is a chemical compound with the molecular formula C10H10ClNO. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-6-methanol, alpha-(chloromethyl)- typically involves the chloromethylation of 1H-indole-6-methanol. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions . The reaction conditions need to be carefully controlled to avoid over-chlorination and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 1H-Indole-6-methanol, alpha-(chloromethyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-6-methanol, alpha-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Indole-6-methanol, alpha-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-6-methanol, alpha-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-chloro-1-(1H-indol-6-yl)ethanol

InChI

InChI=1S/C10H10ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,10,12-13H,6H2

InChI Key

SYCLLTAOUSRRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(CCl)O

Origin of Product

United States

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